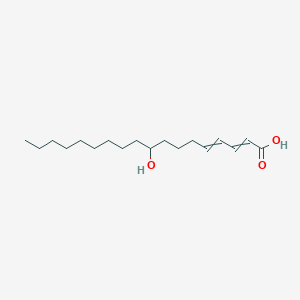![molecular formula C19H15NO2S B14453359 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one CAS No. 78490-00-3](/img/structure/B14453359.png)
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Méthodes De Préparation
The synthesis of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves several steps. One common method is the reaction of diaza-5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by a Pd/t-BuXPhos/K3PO4 system . This reaction yields ether derivatives in good quantities. The structures of the synthesized compounds are confirmed using UV-visible, FTIR, and 1H NMR data .
Analyse Des Réactions Chimiques
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . It is also used in chemotherapy, with actinomycin D, a compound containing a phenoxazine moiety, functioning as both an antibiotic and anticancer agent .
Mécanisme D'action
The mechanism of action of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions result in its multi-target inhibitory effects, making it useful in cases of multi-drug resistance .
Comparaison Avec Des Composés Similaires
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is unique compared to other phenoxazine derivatives due to its specific structural modifications. Similar compounds include phenothiazines and other phenoxazine derivatives, which also have applications in medicine and material sciences . the specific isopropyl sulfanyl group in this compound provides it with distinct properties and applications .
Propriétés
Numéro CAS |
78490-00-3 |
|---|---|
Formule moléculaire |
C19H15NO2S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
6-propan-2-ylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-11(2)23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-11H,1-2H3 |
Clé InChI |
NMPBWROURAMROW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

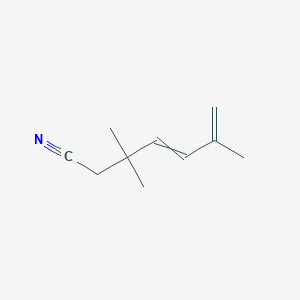
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)


![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)

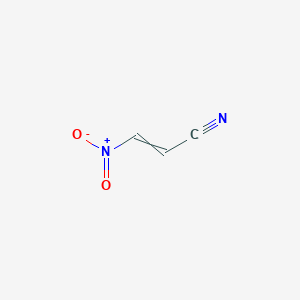
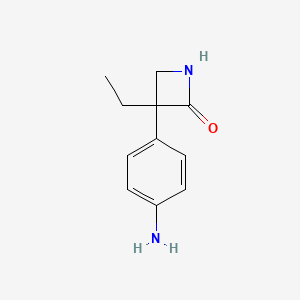
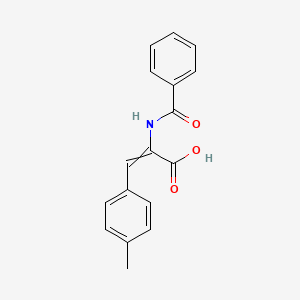
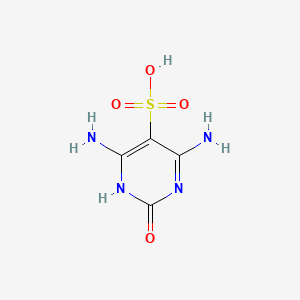
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
